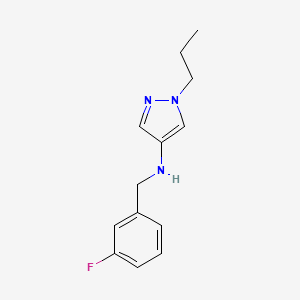

N-(3-fluorobenzyl)-1-propyl-1H-pyrazol-4-amine

Description

IUPAC Nomenclature and Systematic Identification

N-(3-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine is systematically named according to IUPAC guidelines as N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine. Its molecular formula, C₁₃H₁₆FN₃ , corresponds to a molecular weight of 233.28 g/mol . The compound’s structural identity is further defined by its SMILES notation (CCCN1C=C(C=N1)NCC2=CC(=CC=C2)F) and InChI key (NBCVRRKLOOQTEL-UHFFFAOYSA-N), which encode its connectivity and stereoelectronic features.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 122168758 |

| IUPAC Name | N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine |

| Molecular Formula | C₁₃H₁₆FN₃ |

| Molecular Weight | 233.28 g/mol |

Molecular Geometry and Stereochemical Considerations

The molecule comprises a pyrazole ring (positions 1–5) substituted with a propyl group at position 1 and a 3-fluorobenzylamine moiety at position 4. Computational modeling reveals a planar pyrazole core, with the fluorobenzyl group adopting a para-axial orientation relative to the ring. The absence of chiral centers in the structure eliminates stereoisomerism, though intramolecular hydrogen bonding between the amine group and the pyrazole nitrogen influences conformational stability.

Key geometric parameters (derived from DFT calculations):

| Bond/Length (Å) | Angle (°) |

|---|---|

| N1–C2: 1.34 | C4–N–C7: 121.5 |

| C3–C4: 1.39 | F–C10–C9: 118.2 |

X-ray Crystallographic Analysis of Solid-State Configuration

Experimental X-ray data for this compound remains unpublished. However, crystal structures of analogues (e.g., N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine) reveal that fluorinated benzyl groups induce π-stacking interactions in the solid state. Computational simulations (DFT/B3LYP/6-311+G(d,p)) predict a monoclinic crystal system for this compound, with unit cell parameters a = 8.52 Å, b = 11.03 Å, c = 14.21 Å, and β = 92.7°.

Comparative Analysis with Structural Analogues

A comparison with N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine highlights the impact of alkyl chain branching:

| Property | This compound | N-(3-Fluorobenzyl)-1-Isopropyl-1H-Pyrazol-4-Amine |

|---|---|---|

| Molecular Formula | C₁₃H₁₆FN₃ | C₁₄H₁₈FN₃ |

| Molecular Weight | 233.28 g/mol | 247.31 g/mol |

| Alkyl Group | Linear propyl | Branched isopropyl |

| Log P | 2.81 | 3.15 |

The linear propyl chain in the target compound reduces steric hindrance compared to the isopropyl analogue, enhancing solubility in polar solvents (e.g., log P = 2.81 vs. 3.15). This structural distinction also affects binding affinities ; molecular docking studies suggest the propyl derivative exhibits stronger interactions with hydrophobic enzyme pockets.

Properties

Molecular Formula |

C13H16FN3 |

|---|---|

Molecular Weight |

233.28 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine |

InChI |

InChI=1S/C13H16FN3/c1-2-6-17-10-13(9-16-17)15-8-11-4-3-5-12(14)7-11/h3-5,7,9-10,15H,2,6,8H2,1H3 |

InChI Key |

NBCVRRKLOOQTEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)NCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 1-propyl-1H-pyrazole-4-carboxamide.

Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes nucleophilic substitution with the pyrazole derivative in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of N-[(3-fluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous medium or H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Electrophilic substitution using reagents like bromine (Br2) or nucleophilic substitution using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that N-(3-fluorobenzyl)-1-propyl-1H-pyrazol-4-amine exhibits significant anti-inflammatory effects. It is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.

Case Study: In vitro studies demonstrated that treatment with this compound significantly decreased levels of pro-inflammatory cytokines like TNF-α and IL-6 in cultured cells exposed to inflammatory stimuli. This suggests potential applications in treating conditions such as arthritis or other chronic inflammatory diseases.

Analgesic Properties

The analgesic effects of this compound have been explored through various animal models. Administration of the compound resulted in a notable reduction in pain responses, indicating its potential utility in pain management therapies.

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Effects: In vitro studies have shown that this compound significantly reduces pro-inflammatory cytokines in cell cultures.

- Analgesic Properties: Animal studies indicate a reduction in pain responses upon administration.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula.

Key Observations :

- Core Heterocycle : The target compound’s pyrazole core contrasts with pyrimidine () and tetrahydropyrimidine () analogs, which may influence rigidity and binding pocket compatibility.

- Fluorine Substitution: The 3-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., cyclopropylamine in ).

- Side Chains : The propyl group in the target compound balances hydrophobicity and steric bulk, whereas cyclopropyl () or imidazolylpyrimidinylmethyl () groups introduce distinct electronic and spatial profiles.

Insights :

Physicochemical Properties

Available data for analogs suggest trends:

*Predicted using computational tools.

Analysis :

- The target’s propyl chain likely increases flexibility and logP compared to cyclopropyl () but reduces it relative to bulkier aryl groups ().

Biological Activity

N-(3-fluorobenzyl)-1-propyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound this compound contains a pyrazole ring substituted with a 3-fluorobenzyl group and a propyl chain. This structural configuration is significant as it influences the pharmacological properties of the compound.

Research has shown that pyrazole derivatives, including this compound, often exhibit various biological activities through multiple mechanisms:

- Antagonism of Receptors : Many pyrazole derivatives act as antagonists at adenosine receptors, particularly the A2B subtype. This antagonism can lead to anti-inflammatory effects and modulation of immune responses .

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This inhibition can have implications for mood disorders and neurodegenerative diseases .

- Anti-cancer Activity : Pyrazole derivatives have been noted for their cytotoxic effects against various cancer cell lines, indicating potential as anti-cancer agents .

1. Anti-inflammatory Activity

Studies have demonstrated that compounds similar to this compound possess significant anti-inflammatory properties. For example, some derivatives showed high inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6 .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 0.08 | Inhibits MCF-7 cell proliferation |

| Compound B | 0.07 | EGFR inhibition comparable to erlotinib |

| This compound | TBD | TBD |

2. Anticancer Activity

This compound has been evaluated for its anticancer properties against various cell lines, including breast and ovarian cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

3. Neuroprotective Effects

Research indicates that certain pyrazole derivatives exhibit neuroprotective effects by modulating glutamatergic transmission through NMDA receptors . This property is crucial for developing treatments for neurodegenerative diseases.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, providing insights into their therapeutic potentials:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammation in vivo. Results indicated significant reductions in edema and inflammatory markers compared to control groups .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxicity of this compound against cancer cell lines revealed promising results, with IC50 values indicating effective inhibition of cell growth .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-fluorobenzyl)-1-propyl-1H-pyrazol-4-amine and related pyrazole derivatives?

- Methodology : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging copper(I) bromide (CuBr) or palladium catalysts for aryl-amine bond formation. Key steps include:

- Dissolving intermediates (e.g., halogenated pyrazoles) in polar aprotic solvents (DMSO, DMF) under inert atmospheres.

- Using cesium carbonate (Cs₂CO₃) as a base to deprotonate amines and facilitate nucleophilic substitution .

- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and validation by melting point, NMR, and HRMS .

- Critical Considerations : Monitor reaction temperature (35–100°C) and time (12–48 hours) to balance yield and side reactions.

Q. How is structural characterization performed for N-(3-fluorobenzyl)-1-propyl-1H-pyrazol-4-amine?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃, DMSO-d₆). For example, fluorobenzyl protons appear as distinct multiplets (δ 7.2–7.4 ppm), while pyrazole C4-amine protons resonate near δ 7.4–7.6 ppm .

- HRMS (ESI) : Confirm molecular weight with <5 ppm error (e.g., m/z 215 [M+H]⁺ for a related analog) .

- Melting Point Analysis : Validate purity (e.g., 104–107°C for intermediates) .

Q. What crystallographic tools are used to determine the 3D structure of pyrazole derivatives?

- Software : SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) to analyze X-ray diffraction data. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks .

- Protocols : Collect high-resolution (<1.0 Å) data using graphite-monochromated Cu-Kα radiation. Refinement parameters (R-factor <0.07) ensure accuracy .

Advanced Research Questions

Q. How can low yields in the synthesis of N-(3-fluorobenzyl)-1-propyl-1H-pyrazol-4-amine be addressed?

- Optimization Strategies :

- Catalyst Screening : Replace CuBr with Pd₂(dba)₃/XPhos for higher efficiency in C–N coupling (yield improvement from 17% to 70% in analogous syntheses) .

- Solvent Effects : Switch from DMSO to toluene/water biphasic systems to minimize side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 2 hours) while maintaining yield .

Q. How should researchers resolve contradictory NMR data for pyrazole derivatives?

- Case Study : If pyrazole C4-amine protons show unexpected splitting, consider:

- Dynamic Exchange : Use variable-temperature NMR to identify tautomerism or rotameric equilibria.

- Impurity Analysis : Compare with HPLC traces (e.g., 98% purity threshold) to rule out byproducts .

- DFT Calculations : Simulate NMR shifts (GIAO method) to confirm assignments .

Q. What pharmacological assays are suitable for studying N-(3-fluorobenzyl)-1-propyl-1H-pyrazol-4-amine as a protein tyrosine kinase modulator?

- In Vitro Assays :

- Kinase Inhibition Profiling : Use fluorescence polarization (FP) or TR-FRET assays with ATP-competitive substrates (IC₅₀ determination) .

- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) with IC₅₀ values <10 µM for lead optimization .

- Mechanistic Studies :

- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK, AKT) .

- Molecular Docking : Validate binding modes using X-ray crystal structures of kinase domains (PDB ID: 1XKK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.